![molecular formula C16H16O5 B14343632 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol CAS No. 105706-17-0](/img/structure/B14343632.png)
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, which is further substituted with a methoxy group and an ethylbenzene-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol typically involves the methylenation of catechols with disubstituted halomethanes . The reaction conditions often require the use of aprotic polar solvents to facilitate the formation of the methylenedioxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting oxidative stress: By scavenging free radicals and reducing oxidative damage to cells.
Antimicrobial activity: By disrupting microbial cell membranes and inhibiting the growth of pathogens.
Modulating enzyme activity: By interacting with enzymes involved in metabolic pathways, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct bioactive properties and potential applications. The presence of both methylenedioxy and methoxy groups, along with the ethylbenzene-1,3-diol moiety, contributes to its unique chemical behavior and biological activities.
特性
CAS番号 |
105706-17-0 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC名 |
4-[2-(6-methoxy-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H16O5/c1-19-14-8-16-15(20-9-21-16)6-11(14)3-2-10-4-5-12(17)7-13(10)18/h4-8,17-18H,2-3,9H2,1H3 |
InChIキー |
HCYWGFBORHGQFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CCC3=C(C=C(C=C3)O)O)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



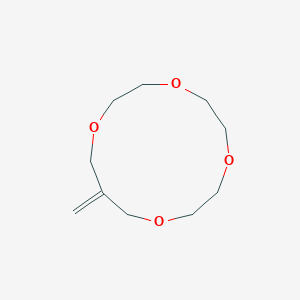
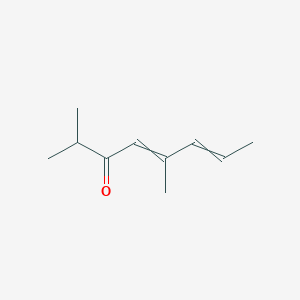
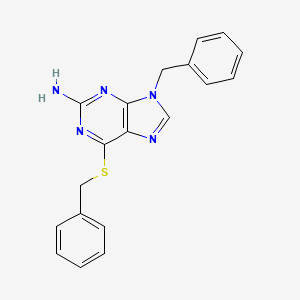
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
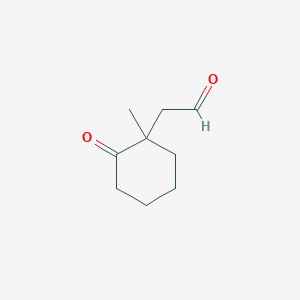
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
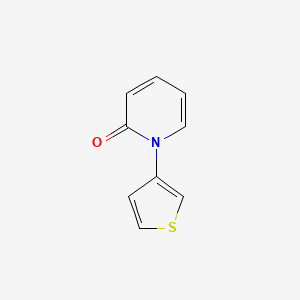
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)

